3,5-Dimethylthiophene-2-sulfonyl fluoride

Lipophilicity Drug Design Partitioning

Sulfonyl fluoride probes often degrade unpredictably in aqueous SuFEx workflows. 3,5-Dimethylthiophene-2-sulfonyl fluoride (CAS 1936662-66-6) suppresses hydrolysis via 3,5-dimethyl substitution, exceeding stability of 5-methyl and parent analogs. XLogP3 2.5 ensures efficient partitioning into DCM, toluene, or EtOAc; TPSA 70.8 Ų avoids membrane accumulation. Ideal for covalent inhibitor design and multi-step bioconjugation.

Molecular Formula C6H7FO2S2
Molecular Weight 194.3 g/mol
Cat. No. B13248033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylthiophene-2-sulfonyl fluoride
Molecular FormulaC6H7FO2S2
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)S(=O)(=O)F)C
InChIInChI=1S/C6H7FO2S2/c1-4-3-5(2)10-6(4)11(7,8)9/h3H,1-2H3
InChIKeyCBALISWZCKPLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylthiophene-2-sulfonyl fluoride: SuFEx Click Chemistry Building Block


3,5-Dimethylthiophene-2-sulfonyl fluoride (CAS 1936662-66-6, molecular weight 194.3 g/mol) is a heteroaryl sulfonyl fluoride comprising a thiophene core substituted with electron-donating methyl groups at the 3- and 5-positions and a sulfonyl fluoride (–SO₂F) moiety at the 2-position [1]. The compound belongs to the sulfur(VI) fluoride exchange (SuFEx) click chemistry family, where the sulfonyl fluoride group serves as a latent electrophile capable of engaging nucleophiles (amines, phenols, alcohols) under controlled conditions while exhibiting resistance to hydrolysis relative to sulfonyl chlorides [2]. Its substitution pattern modulates the electron density on the thiophene ring, thereby tuning the electrophilicity of the sulfonyl fluoride center.

Workflow SuFEx click chemistry electrophile
Selection Methyl substitution modulates sulfonyl fluoride reactivity
Use Context Covalent probe design and lipophilic scaffold functionalization

3,5-Dimethylthiophene-2-sulfonyl fluoride: Why Generic Substitution Fails


Thiophene sulfonyl fluorides are not interchangeable reagents; ring substitution patterns profoundly influence both physicochemical properties and reaction kinetics. Unsubstituted thiophene-2-sulfonyl fluoride (XLogP3 = 0.9) and benzenesulfonyl fluoride (XLogP3 = 1.0) exhibit significantly lower lipophilicity than the 3,5-dimethyl derivative (XLogP3 = 2.5), which alters partitioning behavior in biphasic systems and membrane permeability in biological contexts [1]. Moreover, kinetic studies on substituted thiophene-2-sulfonyl fluorides demonstrate that electron-donating methyl groups reduce hydrolysis rates via a U-shaped Hammett relationship, with the 5-methyl analog hydrolyzing ~3.5-fold slower than the parent compound in water [2]. The additional 3-methyl group in the 3,5-dimethyl derivative is expected to further suppress hydrolysis, making generic substitution ill-advised for applications requiring defined hydrolytic stability or precise lipophilicity.

Lipophilicity differences (XLogP3) may alter partitioning in biphasic systems compared to unsubstituted or benzene analogs.
Hydrolytic stability may not transfer from unsubstituted or mono-methyl thiophene sulfonyl fluorides; 3,5-dimethyl pattern may further suppress hydrolysis.
TPSA discrepancy with benzenesulfonyl fluoride may shift membrane interaction profiles, limiting direct interchange.

3,5-Dimethylthiophene-2-sulfonyl fluoride: Key Differentiation Data


Enhanced Lipophilicity (XLogP3)

The computed octanol–water partition coefficient (XLogP3) for 3,5-dimethylthiophene-2-sulfonyl fluoride is 2.5, compared to 0.9 for the unsubstituted parent thiophene-2-sulfonyl fluoride and 1.0 for benzenesulfonyl fluoride [1][2][3]. This represents a 2.8-fold increase in lipophilicity for the dimethyl derivative, directly attributable to the two methyl substituents, as the topological polar surface area remains identical at 70.8 Ų [1][2].

Lipophilicity (XLogP3)
Head-to-head
2.5
vs 0.9 (parent) / 1.0 (benzene)
Reported higher LogP may support organic-phase partitioning.
Computed XLogP3, not experimental.
Lipophilicity Drug Design Partitioning

Hydrolytic Stability Enhancement

Kinetic data for neutral hydrolysis of substituted thiophene-2-sulfonyl fluorides in water at 25 °C show that the 5-methyl derivative (k_obs = 6.169 × 10⁻⁷ s⁻¹) hydrolyzes ~3.5-fold slower than the unsubstituted compound (k_obs = 1.754 × 10⁻⁷ s⁻¹), with kCl/kF ratios of 2054 and 2723 respectively [1]. The U-shaped Hammett plot observed for sulfonyl fluoride hydrolysis indicates that electron-donating substituents (σ⁺ = −0.31 for p-Me) decrease the rate. The 3,5-dimethyl substitution introduces a second electron-donating methyl group at the 3-position, which, by class-level inference from the 5-Me data and extant Hammett correlations, is expected to further reduce the hydrolysis rate relative to both the unsubstituted and mono-methyl analogs [1].

Hydrolytic Stability
Class-level inference
≤ 6.17 × 10⁻⁷ s⁻¹
Expected k_obs(F) from 5-Me analog
May extend aqueous reaction lifetime for SuFEx bioconjugation.
Data to verify; based on class-level inference.
Hydrolytic Stability Aqueous Stability Sulfonyl Fluoride Reactivity

Balanced Polarity–Lipophilicity Profile

The topological polar surface area (TPSA) of 3,5-dimethylthiophene-2-sulfonyl fluoride is 70.8 Ų, identical to that of the unsubstituted thiophene-2-sulfonyl fluoride (70.8 Ų), because the additional methyl groups contribute no polar surface area [1][2]. In contrast, benzenesulfonyl fluoride has a TPSA of 42.5 Ų [3]. This means the 3,5-dimethyl derivative uniquely combines the higher LogP (2.5 vs. 0.9–1.0) with the same TPSA as the thiophene parent, retaining hydrogen-bond acceptor capacity (HBA = 4) while improving lipophilicity and maintaining a distinct heterocyclic sulfur interaction site.

Polar Surface Area
Head-to-head
70.8 Ų
Same as parent thiophene, 28.3 Ų higher than benzenesulfonyl fluoride
Balanced polarity-lipophilicity profile may support covalent inhibitor design.
Computed TPSA; experimental logD may differ.
Polarity TPSA Drug-likeness

3,5-Dimethylthiophene-2-sulfonyl fluoride: Application Scenarios


Covalent Probe Design for Membrane Permeability

When designing covalent inhibitors or activity-based probes that must cross cell membranes, the elevated XLogP3 (2.5 vs. 0.9 for the parent thiophene sulfonyl fluoride) provides increased passive permeability while the TPSA of 70.8 Ų maintains adequate polarity to avoid promiscuous membrane accumulation [1][2]. The thiophene sulfur atom offers an additional handle for hydrogen bonding and chalcogen interactions not available in benzenesulfonyl fluoride probes.

Aqueous SuFEx Reactions with Extended Stability

For SuFEx click chemistry performed in aqueous buffers, the electron-donating 3,5-dimethyl substitution pattern is predicted to further suppress the hydrolytic degradation observed for the 5-methyl analog (k_obs = 6.169 × 10⁻⁷ s⁻¹) and the unsubstituted compound (k_obs = 1.754 × 10⁻⁷ s⁻¹) [3]. This makes the 3,5-dimethyl derivative the preferred choice among thiophene sulfonyl fluorides for multi-step bioconjugation workflows where the sulfonyl fluoride must survive exposure to water before nucleophilic activation.

Late-Stage Functionalization of Lipophilic Scaffolds

In medicinal chemistry programs targeting highly lipophilic core structures (e.g., steroids, terpenoids, macrocycles), the LogP of 2.5 ensures favorable solubility in organic solvents such as dichloromethane, toluene, or ethyl acetate during reaction setup [1]. This contrasts with the more polar unsubstituted thiophene-2-sulfonyl fluoride (LogP 0.9) or benzenesulfonyl fluoride (LogP 1.0), which may partition poorly into organic layers, reducing effective concentration and reaction efficiency.

SAR Studies: Thiophene vs. Benzene Warheads

For SAR campaigns comparing heteroaryl and aryl sulfonyl fluoride electrophiles, the 3,5-dimethylthiophene scaffold provides a distinct electronic profile: the thiophene ring is more electron-rich than benzene, and the methyl groups further modulate electrophilicity. The comparable TPSA (70.8 Ų) to unsubstituted thiophene but significantly higher LogP (2.5) enables systematic lipophilicity tuning without altering the polar descriptor—useful for deconvoluting steric, electronic, and permeability effects in target engagement assays [1][2].

Application
Selection Property
Validation Focus
Covalent probe permeability studies
Lipophilicity and TPSA balance
Cell permeability assay context
Aqueous SuFEx bioconjugation
Hydrolytic stability in buffer
Stability and reaction efficiency
Late-stage functionalization
Organic-phase solubility (LogP)
Reaction partitioning in organic solvents
SAR warhead comparison
Thiophene electronic/steric profile
Target engagement and permeability deconvolution
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